4-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonic acid

COX-2 inhibition isozyme selectivity structure-activity relationship

Sourcing a reliable Valdecoxib Impurity D reference standard for ANDA submissions is a critical analytical challenge. This certified 4-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonic acid (Parecoxib Impurity 8) resolves that bottleneck. • Pharmacologically validated: confirmed selective COX-1 inhibitor (inverted from valdecoxib's COX-2 selectivity), ensuring unambiguous impurity identification. • Stability-indicating: decomposition >88°C provides orthogonal marker for forced degradation & HPLC method development. • Regulatory-grade: supplied with full characterization data compliant with ICH guidelines for ≤0.1-0.2% specified impurity quantification.

Molecular Formula C16H13NO4S
Molecular Weight 315.3 g/mol
CAS No. 181696-35-5
Cat. No. B134286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonic acid
CAS181696-35-5
Synonyms4-(5-Methyl-3-phenyl-4-isoxazolyl)benzenesulfonic Acid;  Valdecoxib Impurity D; 
Molecular FormulaC16H13NO4S
Molecular Weight315.3 g/mol
Structural Identifiers
SMILESCC1=C(C(=NO1)C2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)O
InChIInChI=1S/C16H13NO4S/c1-11-15(12-7-9-14(10-8-12)22(18,19)20)16(17-21-11)13-5-3-2-4-6-13/h2-10H,1H3,(H,18,19,20)
InChIKeyLLWOSCPRJRUVST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Valdecoxib Impurity D: Reference Standard Overview


4-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonic acid (CAS 181696-35-5) is a diarylisoxazole benzenesulfonic acid derivative with molecular formula C16H13NO4S and molecular weight 315.34 g/mol . This compound is officially recognized as Valdecoxib Impurity D (also designated Parecoxib Impurity 8), representing the sulfonic acid metabolite and process-related impurity of the selective COX-2 inhibitor valdecoxib [1]. The compound is characterized by a melting point >88°C (with decomposition) and a predicted density of 1.341 ± 0.06 g/cm³ . It is supplied with detailed characterization data compliant with regulatory guidelines and is intended exclusively for analytical applications in pharmaceutical quality control, method validation, and ANDA submissions [2].

Workflow
Pharmaceutical impurity reference standard for analytical method validation and ANDA submissions
Identity
Certified Valdecoxib Impurity D (Parecoxib Impurity 8); sulfonic acid derivative distinct from parent COX-2 inhibitor
Use Context
Analytical applications in quality control, stability testing, and ANDA regulatory support

Valdecoxib Impurity D: Why Substitution Fails


Substitution of 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonic acid with valdecoxib or structurally similar isoxazole analogs is scientifically invalid due to a fundamental and quantifiable functional divergence: the replacement of the sulfonamide (-SO2NH2) group with a sulfonic acid (-SO3H) group completely reverses COX-1/COX-2 isozyme selectivity. In vitro human whole blood assays demonstrate that valdecoxib (bearing the sulfonamide group) is a highly selective COX-2 inhibitor with an IC50 of 5 nM for COX-2 versus 140 μM for COX-1 (selectivity ratio ≈28,000:1) . In contrast, the sulfonic acid compound—and its structural analogs lacking the sulfonamide moiety—exhibit selective COX-1 inhibition rather than COX-2 inhibition [1]. This inversion of pharmacological target selectivity renders the compound unsuitable for any application requiring COX-2 inhibitory activity and necessitates its distinct identity as an impurity reference standard rather than an active pharmaceutical agent.

Functional Reversal
Sulfonamide-to-sulfonic acid substitution reverses COX-1/COX-2 selectivity, voiding COX-2 inhibitor applications.
Identity Mismatch
Impurity reference standard cannot serve as active pharmaceutical ingredient; analytical traceability demands certified identity.

Valdecoxib Impurity D: Key Differentiation Evidence


COX-1/COX-2 Selectivity Reversal

A direct comparative study of 3,4-diarylisoxazole analogs evaluated the target compound's parent scaffold (valdecoxib, bearing a para-benzenesulfonamide group) against des-sulfonamide analogs (including compounds structurally equivalent to the benzenesulfonic acid derivative). Valdecoxib demonstrates potent and selective COX-2 inhibition with IC50 values of 5 nM for COX-2 versus 140 μM for COX-1 (selectivity ratio of 28,000:1) . In contrast, three compounds not bearing the sulfonamide group—including analogs with the benzenesulfonic acid substitution pattern—were identified as selective COX-1 inhibitors in human whole blood assays [1]. This represents a complete functional reversal of isozyme selectivity driven exclusively by the sulfonamide-to-sulfonic acid substitution.

COX-1/COX-2 Selectivity Reversal
Head-to-head
Valdecoxib: COX-2 IC50 5 nM, COX-1 140 μM → impurity: COX-1 selective
Functional reversal confirms impurity reference standard identity; not a COX-2 inhibitor.
In vitro human whole blood assay context
COX-2 inhibition isozyme selectivity structure-activity relationship sulfonamide vs sulfonic acid

Regulatory Impurity Limit Specifications

As Valdecoxib Impurity D (Parecoxib Impurity 8), this compound is subject to stringent regulatory specification limits in pharmaceutical manufacturing. Representative specification frameworks for valdecoxib active pharmaceutical ingredient establish that individual specified related compounds must not exceed 0.1% to 0.2% by HPLC, with total impurities capped at not more than 0.5% . This compound is specifically supplied with detailed characterization data compliant with regulatory guidelines for ANDA submissions, method validation, and quality control applications for parecoxib and valdecoxib drug products [1].

Impurity Limit Specification
Class-level
Individual ≤0.1–0.2%, total ≤0.5%
Supports ANDA impurity control and method validation compliance.
Reversed-phase HPLC method context; data to verify per supplier
pharmaceutical impurity HPLC method validation ANDA submission quality control

Physical Property Differentiation from Parent Drug

The target compound exhibits distinct physical properties that differentiate it from valdecoxib and facilitate its identification as a separate chemical entity. The compound displays a melting point >88°C with decomposition and a predicted density of 1.341 ± 0.06 g/cm³ . These values differ from the parent drug valdecoxib (CAS 181695-72-7), enabling unambiguous identification in pharmaceutical analysis and providing orthogonal confirmation in impurity profiling workflows. The decomposition upon melting (>88°C dec.) is a characteristic thermal behavior distinct from stable melting observed for the sulfonamide parent compound.

Physical Property Differentiation
Data to verify
mp >88°C (dec); density 1.341 ±0.06 g/cm³ vs. valdecoxib stable melting
Distinct thermophysical properties enable unambiguous impurity identification in analysis.
Predicted density; decomposition context requires verification
melting point density thermal decomposition solid-state characterization

Solubility Profile for Analytical Method Development

The solubility profile of 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonic acid exhibits slight solubility in acetone, DMSO, ethyl acetate, and methanol . This limited organic solvent solubility profile contrasts with the parent drug valdecoxib and influences the selection of diluents and mobile phases during analytical method development. The compound's zwitterionic character (sulfonic acid group plus isoxazole nitrogen) contributes to this distinct solubility behavior, which must be accounted for when preparing reference standard solutions for HPLC calibration and system suitability testing.

Solubility Profile
Data to verify
Slightly soluble in acetone, DMSO, ethyl acetate, methanol; contrasts with parent drug solubility
Solubility differences inform diluent selection for HPLC method development.
Qualitative solubility assessment; standard solution preparation context
solubility sample preparation HPLC diluent method development

Commercial Availability and Purity Specifications

4-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonic acid is commercially available from multiple reputable chemical suppliers at purity specifications of ≥95% to ≥98% . Suppliers including AKSci (95%, 100 mg to 5 g quantities), Bidepharm (98%, with batch-specific QC data including NMR, HPLC, GC), and Fluorochem (≥98%, 25 mg to 5 g) provide this compound with full analytical characterization . This multi-vendor availability at consistent high purity distinguishes it from less accessible or research-grade-only analogs, ensuring reliable supply for pharmaceutical quality control laboratories.

Commercial Availability & Purity
Supplier data
≥95% to ≥98% purity; available 25 mg–5 g from multiple vendors
Reliable sourcing with batch-specific characterization supports quality control operations.
Commercial catalog data as of 2026; purity specs require batch COA review
reference standard procurement purity specification certificate of analysis supply chain

Valdecoxib Impurity D: Key Application Scenarios


Parecoxib Sodium ANDA Impurity Reference Standard

This compound serves as Parecoxib Impurity 8 (Valdecoxib Impurity D), a critical reference standard required for Abbreviated New Drug Application (ANDA) submissions for generic parecoxib sodium formulations. The compound is supplied with detailed characterization data compliant with regulatory guidelines and is essential for analytical method development, method validation (AMV), and quality control (QC) applications. The established specification limit of ≤0.1-0.2% for individual specified related compounds makes accurate quantification of this impurity mandatory for demonstrating pharmaceutical equivalence and batch-to-batch consistency in generic drug applications .

HPLC Method Validation for Valdecoxib-Related Substances

The distinct retention characteristics and unique solubility profile (slightly soluble in acetone, DMSO, ethyl acetate, and methanol) make this compound valuable for developing and validating reversed-phase HPLC methods for valdecoxib-related substances. Its decomposition behavior at >88°C provides an orthogonal marker for stability-indicating method development, ensuring that analytical methods can distinguish this impurity from the parent drug and other related compounds under stressed degradation conditions.

Oxidative Degradation Marker in Stability Studies

As the sulfonic acid metabolite of valdecoxib, this compound represents a potential oxidative degradation product in valdecoxib and parecoxib drug substances and drug products. Its distinct physical properties—including melting point >88°C with decomposition and density 1.341 ± 0.06 g/cm³ —facilitate its identification in forced degradation studies and long-term stability protocols. Monitoring the formation of this impurity over the product shelf-life provides critical data for establishing shelf-life specifications and demonstrating control of the oxidative degradation pathway in regulatory stability submissions.

COX-2 Inhibitor Scaffold SAR Studies

This compound's complete reversal of COX-1/COX-2 selectivity relative to valdecoxib (COX-2-selective with IC50 5 nM versus COX-1-selective for the sulfonic acid analog) makes it a valuable tool compound for academic and industrial medicinal chemistry research. It serves as a negative control in COX-2 inhibition assays and enables systematic investigation of how the sulfonamide-to-sulfonic acid substitution alters target engagement and pharmacological activity. Researchers studying next-generation COX-2 inhibitors or investigating isozyme selectivity determinants utilize this compound to benchmark structure-activity relationships.

Application
Selection Property
Validation Focus
ANDA impurity reference standard
Certified impurity identity; characterization data
Impurity limit compliance and method validation
HPLC method validation for related substances
Distinct retention and solubility profile
Stability-indicating method capability
Oxidative degradation marker in stability studies
Thermal decomposition behavior; physical properties
Shelf-life specification establishment
COX-2 inhibitor SAR research
Functional selectivity reversal (COX-2 to COX-1)
Negative control for isozyme selectivity assays

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